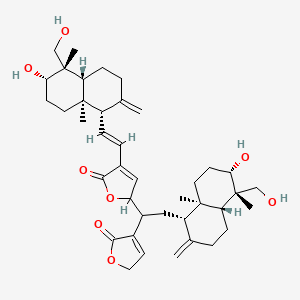

Bisandrographolide C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H56O8 |

|---|---|

Molecular Weight |

664.9 g/mol |

IUPAC Name |

4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m0/s1 |

InChI Key |

WQHWOZANSOUSAY-RAXDIGMESA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CCC(=C)[C@@H]2CC(C3C=C(C(=O)O3)/C=C/[C@H]4C(=C)CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Bisandrographolide C: A Diterpenoid Dimer from Andrographis paniculata

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bisandrographolide C, a complex ent-labdane diterpenoid dimer, has been identified from the medicinal plant Andrographis paniculata. This discovery has opened new avenues for therapeutic research, particularly in the realm of cardiovascular protection. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and biological activity of this compound, with a focus on its interaction with Transient Receptor Potential (TRP) channels. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to support further investigation and drug development efforts.

Discovery and Natural Source

This compound was first isolated and identified as part of a study investigating the diverse chemical constituents of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] This herbaceous plant, belonging to the Acanthaceae family, is the sole natural source of this compound identified to date. The discovery was the result of extensive chromatographic separation and spectroscopic analysis of the plant's extract, which revealed a series of unusual dimeric ent-labdane diterpenoids, including this compound.[2]

Physicochemical and Biological Activity Data

This compound is characterized by its dimeric structure formed from two ent-labdane diterpenoid units. Its biological activity has been primarily associated with the activation of specific TRP channels.[3]

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₆O₈ | [3] |

| Molecular Weight | 664.87 g/mol | [3] |

| TRPV1 Activation (Kd) | 289 µM | [3] |

| TRPV3 Activation (Kd) | 341 µM | [3] |

| Cardioprotective Effect | Protects cardiomyocytes from hypoxia-reoxygenation injury | [3] |

Experimental Protocols

Isolation of this compound from Andrographis paniculata

The following protocol is a summarized methodology based on the initial discovery of this compound.[2]

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered whole plants of Andrographis paniculata are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, containing the diterpenoids, is concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of petroleum ether and acetone. Fractions are collected based on their thin-layer chromatography (TLC) profiles.

-

Semi-preparative HPLC: Fractions containing the compounds of interest are further purified by semi-preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water gradient to yield pure this compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.

Cardiomyocyte Hypoxia-Reoxygenation Injury Assay

This assay is used to evaluate the cardioprotective effects of this compound.

-

Cell Culture: Primary neonatal rat ventricular myocytes are isolated and cultured.

-

Hypoxia Induction: The cultured cardiomyocytes are subjected to a hypoxic environment (e.g., 1% O₂) for a defined period.

-

Reoxygenation and Treatment: The cells are then returned to a normoxic environment, and this compound at various concentrations is added to the culture medium.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. A higher absorbance indicates greater cell viability and thus a protective effect of the compound.

Signaling Pathways

This compound exerts its biological effects through the activation of TRPV1 and TRPV3 channels. In cardiomyocytes, the activation of these channels is linked to cardioprotective signaling cascades.

TRPV1-Mediated Cardioprotection

Activation of TRPV1 in cardiomyocytes by stimuli such as this compound can trigger downstream signaling pathways that promote cell survival.[4] One such pathway involves the activation of the PI3K/Akt signaling cascade, which is a key regulator of cell growth and survival and can inhibit apoptosis.[4]

TRPV1 Signaling Pathway in Cardiomyocytes

Caption: TRPV1 activation by this compound leading to cardioprotection.

TRPV3-Mediated Signaling in Cardiomyocytes

The activation of TRPV3 channels in cardiac cells leads to an increase in intracellular calcium concentration.[5] This influx of calcium can activate downstream signaling pathways, such as the calcineurin/NFATc3 pathway, which has been implicated in the regulation of cardiac hypertrophy.[5][6] While often associated with pathological hypertrophy, the precise role of TRPV3 activation by compounds like this compound in the context of hypoxia-reoxygenation injury warrants further investigation.

TRPV3 Signaling Pathway in Cardiomyocytes

Caption: TRPV3 activation by this compound and downstream signaling.

Future Directions

The discovery of this compound and its activity on TRPV1 and TRPV3 channels presents a promising starting point for the development of novel cardioprotective agents. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise downstream signaling pathways activated by this compound in cardiomyocytes to fully understand its cardioprotective mechanism.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for TRPV1 and TRPV3.

-

In Vivo Efficacy: Evaluating the cardioprotective effects of this compound in animal models of myocardial ischemia-reperfusion injury.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to determine its suitability as a drug candidate.

By addressing these key areas, the therapeutic potential of this compound and its derivatives can be fully explored, potentially leading to new treatments for cardiovascular diseases.

References

- 1. Capsaicin-Sensitive Sensory Nerves and the TRPV1 Ion Channel in Cardiac Physiology and Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Activation of transient receptor potential vanilloid 3 channel (TRPV3) aggravated pathological cardiac hypertrophy via calcineurin/NFATc3 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of transient receptor potential vanilloid 3 channel (TRPV3) aggravated pathological cardiac hypertrophy via calcineurin/NFATc3 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Profile and Bioactivity of Bisandrographolide C: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of Bisandrographolide C, a dimeric ent-labdane diterpenoid isolated from the medicinal plant Andrographis paniculata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and pharmacological activities of this natural compound.

Core Molecular Attributes

This compound possesses a distinct molecular structure that contributes to its biological functions. The fundamental molecular details are summarized below.

| Property | Value | Source |

| Molecular Formula | C40H56O8 | [1][2][3][4][5] |

| Molecular Weight | 664.87 g/mol | [1][4] |

| Alternate Molecular Weight | 664.9 g/mol | [2][3][5] |

Bioactivity Profile: A Dual-Action Compound

This compound has demonstrated significant activity in two key biological areas: as a selective activator of Transient Receptor Potential (TRP) channels and as a protective agent for cardiomyocytes.

Selective Activation of TRPV Channels

Research has identified this compound as an activator of TRPV1 and TRPV3 channels.[1][4] A study by Gao et al. (2019) investigated a series of bisandrographolide compounds and found that this compound, designated as compound 5 with a 12R/15'S configuration, was the most potent activator of the TRPV1 channel among the tested stereoisomers.[6][7] The reported dissociation constants (Kd) for the activation of TRPV1 and TRPV3 channels are 289 μM and 341 μM, respectively.[1][4]

Cardioprotective Effects

The same pivotal study also highlighted the cardioprotective properties of this compound. It was shown to protect cardiomyocytes from injury induced by hypoxia-reoxygenation.[1][4][6][7] Notably, the stereoisomer that most effectively activated the TRPV1 channel also exhibited the most significant protective effect on cardiomyocytes.[6][7]

Experimental Methodologies: A Procedural Overview

This section outlines the general experimental protocols for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification from Andrographis paniculata

The isolation of this compound involves a multi-step process beginning with the extraction of compounds from the dried plant material of Andrographis paniculata. A general workflow for the isolation of andrographolides is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C40H56O8 | CID 73174172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bisandrographolide | C40H56O8 | CID 12000062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy Bisandrographolide A | 160498-00-0 [smolecule.com]

- 6. Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

Biological Activity of Bisandrographolide C in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has demonstrated notable biological activity in cardiomyocytes. This technical guide provides an in-depth overview of its core effects, focusing on its protective role against hypoxia-reoxygenation injury. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented is primarily derived from the foundational study by Gao S, et al., "Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels," published in The Journal of Organic Chemistry in 2019.

Core Biological Activity: Cardioprotection Against Hypoxia-Reoxygenation Injury

This compound exhibits a significant protective effect on cardiomyocytes subjected to hypoxia-reoxygenation (H/R) stress, a common in vitro model for ischemia-reperfusion injury.[1] The primary mechanism of this cardioprotective activity is attributed to its ability to activate Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV3.[2][3]

Quantitative Analysis of Cardioprotective Effects

The cardioprotective effects of this compound have been quantified by measuring the release of cardiac injury biomarkers and the levels of intracellular antioxidants in neonatal rat cardiomyocytes following H/R injury.

| Biomarker/Parameter | Effect of this compound | Quantitative Data (Concentration Dependent) |

| Lactate Dehydrogenase (LDH) | Reduces release from damaged cells | Data not available in provided search results. |

| Creatine Kinase-MB (CK-MB) | Reduces release from damaged cells | Data not available in provided search results. |

| Glutathione (GSH) | Increases intracellular levels | Data not available in provided search results. |

Note: The specific quantitative data for the effects of this compound on LDH, CK-MB, and GSH levels were not available in the provided search results. The table indicates the expected trends based on the qualitative descriptions in the source material.

Experimental Protocols

The following protocols are based on the methodologies described for investigating the effects of bisandrographolides on cardiomyocytes.

Cardiomyocyte Hypoxia-Reoxygenation (H/R) Injury Model

This protocol outlines the procedure for inducing H/R injury in cultured neonatal rat cardiomyocytes.

-

Cell Culture:

-

Neonatal rat cardiomyocytes are isolated and cultured under standard conditions.

-

Cells are seeded in appropriate culture plates and allowed to adhere and grow to a suitable confluency.

-

-

Hypoxia Induction:

-

The standard culture medium is replaced with a hypoxic buffer (e.g., a glucose-free, serum-free medium).

-

The culture plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration to induce cellular stress.

-

-

Compound Treatment:

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations during the hypoxic or reoxygenation phase.

-

-

Reoxygenation:

-

After the hypoxic period, the hypoxic buffer is replaced with standard, oxygenated culture medium.

-

The cells are returned to a normoxic incubator (95% air, 5% CO₂) for a defined period.

-

-

Endpoint Analysis:

-

Following reoxygenation, the cell culture supernatant and cell lysates are collected for biomarker analysis (LDH, CK-MB) and intracellular parameter measurements (GSH).

-

Biomarker and Intracellular Assays

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture supernatant, an indicator of cell membrane damage, is quantified using a commercially available LDH cytotoxicity assay kit.

-

Creatine Kinase-MB (CK-MB) Assay: The concentration of CK-MB in the culture supernatant, a specific marker of cardiomyocyte injury, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Glutathione (GSH) Assay: Intracellular GSH levels, a measure of the cell's antioxidant capacity, are determined using a GSH assay kit, typically involving cell lysis followed by a colorimetric or fluorometric measurement.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its cardioprotective effects through the activation of TRPV1 and TRPV3 channels. The activation of these channels is believed to initiate a signaling cascade that mitigates the cellular damage induced by H/R injury.

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Assessing Cardioprotective Effects

The following diagram illustrates the typical workflow for an experiment designed to evaluate the cardioprotective effects of this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates promising cardioprotective properties by mitigating hypoxia-reoxygenation injury in cardiomyocytes. Its mechanism of action, centered on the activation of TRPV1 and TRPV3 channels, presents a novel avenue for the development of therapeutic agents for ischemic heart disease. Further research is warranted to fully elucidate the downstream signaling pathways and to validate these findings in more complex preclinical models.

References

Preliminary Studies on Bisandrographolide C Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic potential of Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata. Direct preliminary studies on the cytotoxicity of this compound are currently limited. Therefore, this document places a significant emphasis on the extensive cytotoxic research conducted on its structural analogue, andrographolide, to infer potential mechanisms of action and guide future research. This guide summarizes quantitative cytotoxic data, details established experimental protocols, and visualizes key signaling pathways implicated in the cytotoxic effects of andrographolide, which may be relevant to this compound.

Introduction to this compound

This compound is a naturally occurring ent-labdane diterpenoid dimer found in the medicinal plant Andrographis paniculata. While research on its biological activities is emerging, specific studies focusing on its cytotoxicity are not yet prevalent in the available scientific literature. However, preliminary investigations have identified its interaction with specific cellular targets, suggesting potential therapeutic applications.

One study has demonstrated that this compound, along with andrographolide and bisandrographolide A, binds to and suppresses the function of CD81, a tetraspanin membrane protein.[1][2] This interaction is suggested to be responsible for the anti-metastatic activities of Andrographis paniculata water extract in esophageal cancer.[1][2] Another report indicates that this compound can activate TRPV1 and TRPV3 channels, with Kd values of 289 and 341 μM, respectively, and may protect cardiomyocytes from hypoxia-reoxygenation injury.[3] These findings, while not directly related to cytotoxicity, highlight the bioactive nature of this compound and warrant further investigation into its potential as an anticancer agent.

Given the limited direct data on this compound cytotoxicity, this guide will leverage the extensive research on andrographolide, a major bioactive component of Andrographis paniculata, as a surrogate to propose potential cytotoxic mechanisms and experimental frameworks.

Cytotoxicity of Andrographolide: A Comparative Analysis

Andrographolide has been extensively studied for its cytotoxic effects against a wide range of cancer cell lines.[4] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and modulation of various signaling pathways.[5]

Quantitative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of andrographolide against various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | ||||

| MDA-MB-231 | Triple-Negative Breast Cancer | 30.28 | 48 | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 51.98 | 24 | [6] |

| MCF-7 | Estrogen Receptor-Positive | 36.9 | 48 | [6] |

| MCF-7 | Estrogen Receptor-Positive | 61.11 | 24 | [6] |

| T-47D | Estrogen Receptor-Positive | 72.6 | 48 | [6] |

| TD-47 | Breast Cancer | 0.35 - 1.40 (mM) | 24, 48, 72 | [7] |

| Glioblastoma | ||||

| DBTRG-05MG | Glioblastoma | 13.95 | 72 | [8] |

| Colon Cancer | ||||

| HCT-116 | Colorectal Carcinoma | 3.82 - 5.12 (µg/mL) | Not Specified | [9] |

| HT-29 | Colon Carcinoma | 3.81 (µg/mL) | Not Specified | [9] |

| Oral Cancer | ||||

| KB | Oral Epidermoid Carcinoma | 106.2 (µg/mL) | Not Specified | [10] |

| OEC-M1 | Oral Epidermoid Carcinoma | 55 | 24 | [11] |

| Leukemia | ||||

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5.0 | 24 | [12] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 11.3 | 24 | [12] |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 15.9 | 24 | [12] |

| Lung Cancer | ||||

| H69PR | Small Cell Lung Carcinoma | 3.66 (µg/mL) | Not Specified | [9] |

| Melanoma | ||||

| A375 | Malignant Melanoma | Not Specified | Not Specified | |

| C8161 | Malignant Melanoma | Not Specified | Not Specified | |

| Glioma | ||||

| C6 | Glioma | ~15 | 24 | [13] |

Note: The variability in IC50 values can be attributed to differences in experimental conditions, including cell density, passage number, and specific assay protocols.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of compounds like andrographolide, which can be adapted for this compound.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer; HCT-116, HT-29 for colon cancer; A549 for lung cancer; U87MG, DBTRG-05MG for glioblastoma) and a non-cancerous control cell line (e.g., MCF-10A for breast epithelial cells) are typically used.

-

Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at the desired concentrations and time points.

-

Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

-

Quantification: The percentage of apoptotic cells in each quadrant is quantified.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Similar to the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways in Andrographolide-Induced Cytotoxicity

The cytotoxic effects of andrographolide are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death. Understanding these pathways provides a framework for investigating the mechanisms of this compound.

Intrinsic and Extrinsic Apoptosis Pathways

Andrographolide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[6][7]

Caption: Andrographolide-induced apoptosis signaling pathways.

ERK1/2/c-Myc/p53 Signaling Pathway

In glioblastoma cells, andrographolide has been shown to induce G2/M cell cycle arrest and apoptosis by activating the ERK1/2, c-Myc, and p53 signaling pathway.[8]

Caption: ERK1/2/c-Myc/p53 pathway in andrographolide cytotoxicity.

Experimental Workflow for Cytotoxicity Screening

A logical workflow is essential for the systematic evaluation of a novel compound's cytotoxic properties.

Caption: A typical workflow for in vitro cytotoxicity studies.

Future Directions and Conclusion

The preliminary findings on this compound's interaction with CD81 and TRPV channels are promising and suggest that it is a biologically active molecule.[1][2][3] However, a significant knowledge gap exists regarding its cytotoxic properties. The extensive research on andrographolide provides a solid foundation and a clear roadmap for future investigations into this compound.

Future studies should focus on:

-

Systematic Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of cancer cell lines.

-

Mechanistic Studies: Investigating its effects on apoptosis, cell cycle progression, and key signaling pathways, drawing parallels from the known mechanisms of andrographolide.

-

In Vivo Studies: Should in vitro studies yield positive results, progressing to animal models to assess its anti-tumor efficacy and safety profile.

References

- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Andrographolide Exhibits Anticancer Potential Against Human Colon Cancer Cells by Inducing Cell Cycle Arrest and Programmed Cell Death via Augmentation of Intracellular Reactive Oxygen Species Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Andrographolide Induces Apoptosis of C6 Glioma Cells via the ERK-p53-Caspase 7-PARP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Andrographolide sensitizes the cytotoxicity of human colorectal carcinoma cells toward cisplatin via enhancing apoptosis pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Bisandrographolide C with CD81: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between Bisandrographolide C, a natural diterpenoid, and the tetraspanin CD81 protein. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this interaction, particularly in the contexts of cancer cell motility and viral entry.

Executive Summary

Recent research has identified a direct interaction between this compound and the cell surface protein CD81. This interaction has been shown to suppress the function of CD81, a protein implicated in a variety of physiological and pathological processes, including cancer metastasis and viral infections. This guide summarizes the available data on this interaction, details the experimental methodologies used to characterize it, and explores the downstream signaling pathways affected by the binding of this compound to CD81.

Quantitative Data on this compound and CD81 Interaction

The direct binding of this compound to the CD81 protein was experimentally validated using microscale thermophoresis (MST).[1][2] While the specific binding affinity (Kd) value from the primary study by Yue et al. (2022) is not publicly available, the study confirms a direct interaction.[1][2] The research also demonstrated that this interaction leads to the suppression of CD81's function.[1][2]

Further studies have shown that andrographolide and its derivatives, including bisandrographolide A, can bind to CD81.[3] Molecular docking studies suggest that bis-andrographolide derivatives may bind to the transmembrane cholesterol-binding site of CD81.

Table 1: Summary of this compound and CD81 Interaction Data

| Parameter | Method | Finding | Reference |

| Direct Binding | Microscale Thermophoresis (MST) | Confirmed direct interaction between this compound and CD81. | [1][2] |

| Functional Outcome | In vitro and in vivo cancer models | Suppression of CD81 function, leading to reduced cancer cell motility and metastasis. | [1][2] |

Experimental Protocols

Microscale Thermophoresis (MST) for Protein-Ligand Interaction

Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution.[4][5][6] The following is a generalized protocol for assessing the interaction between a small molecule like this compound and a membrane protein like CD81, based on standard MST procedures.

Objective: To determine the binding affinity (Kd) of this compound to purified or cell-expressed CD81 protein.

Materials:

-

Purified recombinant CD81 protein (or cell lysate containing fluorescently tagged CD81).

-

This compound.

-

Fluorescent labeling kit (e.g., NHS-ester dye for protein labeling).

-

MST buffer (e.g., PBS with 0.05% Tween-20, adjusted for protein stability).

-

MST instrument (e.g., Monolith NT.115).

-

MST capillaries.

Procedure:

-

Protein Labeling (if using purified protein):

-

Label the purified CD81 protein with a fluorescent dye according to the manufacturer's protocol. The labeling ratio should be optimized to ensure sufficient signal without affecting binding.

-

Remove excess dye using a desalting column.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in MST buffer to the desired starting concentration.

-

Perform a serial dilution of the this compound solution to create a concentration gradient.

-

Prepare a constant concentration of the fluorescently labeled CD81 protein in MST buffer.

-

Mix the labeled CD81 protein with each concentration of the this compound dilution series in a 1:1 ratio.

-

Incubate the mixtures for a sufficient time to reach binding equilibrium.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument uses an infrared laser to create a microscopic temperature gradient in the capillaries.

-

The movement of the fluorescently labeled CD81 along this temperature gradient (thermophoresis) is measured. This movement changes upon binding of the ligand (this compound).

-

The instrument records the change in fluorescence as a function of the ligand concentration.

-

-

Data Analysis:

-

The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

-

The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).

-

Experimental Workflow for Microscale Thermophoresis

Caption: Workflow for determining the binding affinity of this compound to CD81 using Microscale Thermophoresis.

Signaling Pathways and Mechanisms of Action

The interaction of this compound with CD81 can modulate several downstream signaling pathways, primarily impacting cell motility and potentially viral entry.

Regulation of Cell Motility via Actin Remodeling

CD81 is known to play a role in the regulation of cell migration and metastasis. Its interaction with this compound can interfere with these processes through at least two interconnected pathways:

-

Interaction with PI4KII: CD81 can associate with Phosphatidylinositol 4-kinase type II (PI4KII), an enzyme involved in the production of the signaling lipid PI4P. This interaction is thought to regulate the remodeling of the actin cytoskeleton, which is crucial for cell movement. By binding to CD81, this compound may disrupt this association, leading to altered actin dynamics and a reduction in cell motility.

-

Activation of Rho Family GTPases: Engagement of CD81 can lead to the activation of small GTPases of the Rho family, including Rac, Rho, and Cdc42. These proteins are master regulators of the actin cytoskeleton, controlling the formation of lamellipodia, filopodia, and stress fibers, all of which are essential for cell migration. The binding of this compound to CD81 could modulate the activation state of these GTPases, thereby affecting the cell's migratory capacity.

Caption: this compound inhibits CD81, affecting downstream pathways that control actin remodeling and cell motility.

Suppression of NF-κB Signaling

CD81 has been identified as a negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] The NF-κB pathway is a crucial regulator of immune responses, inflammation, and cell survival. By suppressing CD81, this compound could potentially lead to an increase in NF-κB activity. This aspect of the interaction requires further investigation to understand its therapeutic implications, as NF-κB activation can have both pro- and anti-tumorigenic effects depending on the context.

Caption: this compound's inhibition of CD81 may lead to the activation of the NF-κB signaling pathway.

Potential Implications for Viral Entry

CD81 is a well-established entry receptor for several viruses, most notably the Hepatitis C virus (HCV). The large extracellular loop (LEL) of CD81 is the primary binding site for the HCV E2 envelope glycoprotein. The binding of this compound to CD81, potentially at the transmembrane cholesterol-binding site, could allosterically modulate the conformation of the LEL, thereby interfering with viral attachment and entry. This presents a promising avenue for the development of novel antiviral therapies.

Conclusion and Future Directions

The interaction between this compound and the CD81 protein represents a significant finding with potential therapeutic applications in oncology and virology. The ability of this small molecule to directly bind and suppress CD81 function opens up new possibilities for targeting pathways involved in cancer cell motility and viral entry.

Future research should focus on:

-

Determining the precise binding site of this compound on the CD81 protein.

-

Quantifying the binding affinity (Kd) and the functional inhibition (IC50) of this interaction.

-

Elucidating the detailed downstream signaling cascades initiated by the this compound-CD81 interaction in various cell types.

-

Evaluating the efficacy of this compound and its derivatives in preclinical models of metastasis and viral infections.

This technical guide provides a foundational understanding of the this compound and CD81 interaction, intended to facilitate further research and development in this promising area.

References

- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy Bisandrographolide A | 160498-00-0 [smolecule.com]

- 4. nanotempertech.com [nanotempertech.com]

- 5. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microscale thermophoresis - Wikipedia [en.wikipedia.org]

- 7. CD81 suppresses NF-κB signaling and is downregulated in hepatitis C virus expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD81 suppresses NF-κB signaling and is downregulated in hepatitis C virus expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Andrographis paniculata: A Technical Guide to the Isolation and Activity of Bisandrographolide C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, a plant native to South and Southeast Asia, has a long history of use in traditional medicine. It is a source of a diverse array of bioactive compounds, primarily diterpenoid lactones. Among these, the dimeric ent-labdane diterpenoids, known as bisandrographolides, represent a unique and pharmacologically interesting class of molecules. This technical guide focuses on Bisandrographolide C, a specific dimer isolated from A. paniculata, detailing its extraction, isolation, and biological activities, with a particular emphasis on its role as a selective activator of Transient Receptor Potential (TRP) channels and its cardioprotective effects.

Extraction and Isolation of this compound

The isolation of this compound from Andrographis paniculata is a multi-step process involving extraction, fractionation, and chromatographic separation. While yields can vary depending on the plant material and extraction conditions, the following protocol provides a general framework for its isolation.

Experimental Protocol: Extraction and Isolation

-

Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Andrographis paniculata are extracted with 95% ethanol at room temperature. .

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which contains the bisandrographolide dimers, is concentrated.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles to known bisandrographolides are combined.

-

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1][2]

-

Workflow for Extraction and Isolation of this compound

Quantitative Analysis

Quantitative data for this compound is not as extensively reported as for the major constituent, andrographolide. However, studies on the isolation of various bisandrographolide dimers provide some indication of the relative amounts that can be obtained from the plant material. The following table summarizes the isolated yields of this compound and related dimers from a specific study.

| Compound | Yield from Ethyl Acetate Fraction (mg) |

| Bisandrographolide A | 15.0 |

| Bisandrographolide B | 12.0 |

| This compound | 10.0 |

| Bisandrographolide E | 8.0 |

| Bisandrographolide F | 9.0 |

Data extracted from a study on unusual ent-labdane diterpenoid dimers and should be considered as representative examples of isolation yields rather than absolute quantitative values in the plant.[1][2]

Biological Activities of this compound

This compound has been shown to exhibit selective biological activities, particularly in the modulation of TRP channels and in providing cardioprotection.

Selective Activation of TRPV1 and TRPV3 Channels

This compound has been identified as an activator of TRPV1 and TRPV3 channels.[1][2] These channels are non-selective cation channels involved in various sensory processes, including thermosensation and pain.

A common method to assess the activation of TRP channels is through calcium imaging in cells overexpressing the channel of interest.

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3 channels using a suitable transfection reagent.

-

-

Calcium Imaging:

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Cells are then perfused with a buffer solution, and baseline fluorescence is recorded.

-

This compound at various concentrations is added to the perfusion buffer, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.

-

A known agonist for the respective channel (e.g., capsaicin for TRPV1) is used as a positive control.

-

Signaling Pathway of TRPV1 Activation by this compound

Signaling Pathway of TRPV3 Activation by this compound

Cardioprotective Effects Against Hypoxia-Reoxygenation Injury

This compound has demonstrated protective effects on cardiomyocytes subjected to hypoxia-reoxygenation (H/R) injury, a common model for studying ischemia-reperfusion injury in the heart.[1][2]

-

Cardiomyocyte Isolation and Culture:

-

Primary neonatal rat ventricular myocytes are isolated and cultured.

-

-

Hypoxia-Reoxygenation Protocol:

-

Cultured cardiomyocytes are subjected to a period of hypoxia (e.g., 1% O2, 5% CO2, 94% N2 for a specified duration) in a hypoxic incubator.

-

This is followed by a period of reoxygenation under normoxic conditions (21% O2, 5% CO2).

-

-

Treatment and Assessment:

-

Cells are pre-treated with various concentrations of this compound before the induction of hypoxia.

-

Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Apoptosis can be evaluated by TUNEL staining or caspase activity assays.

-

Workflow for Cardiomyocyte Protection Assay

Conclusion

This compound, a dimeric diterpenoid from Andrographis paniculata, represents a promising lead compound for further investigation. Its selective activation of TRPV1 and TRPV3 channels suggests potential applications in sensory modulation, while its cardioprotective effects highlight its therapeutic potential in cardiovascular diseases. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the pharmacological properties and mechanisms of action of this unique natural product. Further studies are warranted to fully elucidate its therapeutic potential and to develop optimized methods for its large-scale production.

References

In Silico Prediction of Bisandrographolide C Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. As with many natural products, a comprehensive understanding of its molecular targets is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides an in-depth overview of the current knowledge on the targets of this compound, with a focus on in silico predictive studies and the experimental validation of these predictions. We will delve into the identified protein targets, summarize the available quantitative data, provide detailed experimental methodologies for key validation assays, and visualize the pertinent biological pathways and experimental workflows.

Identified Targets of this compound

Current research has identified three primary molecular targets for this compound: the Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) ion channels, and the tetraspanin CD81. These interactions underscore the potential of this compound in modulating pain, inflammation, and cellular signaling processes.

Transient Receptor Potential (TRP) Channels: TRPV1 and TRPV3

This compound has been shown to be an activator of both TRPV1 and TRPV3 channels. These channels are non-selective cation channels involved in a variety of sensory processes, including thermosensation and nociception. The activation of these channels by this compound suggests its potential role in modulating pain and inflammatory responses.

Tetraspanin CD81

In the context of cancer biology, this compound, along with its structural analogs Bisandrographolide A and andrographolide, has been identified as a binding partner of CD81.[1] CD81 is a member of the tetraspanin superfamily and is implicated in a wide range of cellular processes, including cell adhesion, motility, and signal transduction. The interaction with CD81 suggests that this compound may exert anti-metastatic effects, particularly in esophageal cancer.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and its analogs with their identified targets. It is important to note that while experimental binding data for this compound is available, specific in silico docking scores for this compound are not widely published. Therefore, data for the closely related compounds, andrographolide and Bisandrographolide A, are included to provide a comparative context for potential binding affinities.

| Compound | Target | Method | Quantitative Value | Reference |

| This compound | TRPV1 | Not Specified | Kd = 289 µM | |

| This compound | TRPV3 | Not Specified | Kd = 341 µM | |

| This compound | CD81 | Microscale Thermophoresis | Binding Confirmed | [1] |

| Compound | Target | Docking Score (kcal/mol) | Reference |

| Andrographolide | TNF | -7.52 (Binding Energy) | |

| Andrographolide | NFkB1 | Covalent Docking | |

| Andrographolide | Bcl-xL | -17.00 (Binding Energy) | [2] |

| Bisandrographolide A | Diphtheria Toxin | Not Specified | [3] |

| Andrographidin A | NS5 | -9.3 | [3] |

| Bisandrographolide A | NS5 | -10.1 | [3] |

Experimental Protocols

Calcium Imaging Assay for TRP Channel Activation

This protocol describes a general method for assessing the activation of TRP channels, such as TRPV1 and TRPV3, by monitoring intracellular calcium influx using a fluorescent indicator like Fluo-4 AM.

Materials:

-

HEK293 cells transiently or stably expressing the target TRP channel (TRPV1 or TRPV3)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Poly-D-lysine coated 96-well black-walled, clear-bottom plates

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution (in DMSO)

-

Positive control agonist (e.g., Capsaicin for TRPV1)

-

Fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system

Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the positive control in HBSS.

-

Add the compound solutions to the respective wells.

-

-

Fluorescence Measurement:

-

Immediately begin recording fluorescence intensity using a microplate reader or microscope.

-

Excitation is typically around 494 nm and emission is measured at 516 nm.

-

Record a baseline fluorescence before compound addition and monitor the change in fluorescence over time after addition.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

The response is often expressed as the ratio ΔF/F0, where F0 is the baseline fluorescence.

-

Dose-response curves can be generated to determine the EC50 or Kd of this compound.

-

Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol outlines a general procedure for quantifying the binding affinity between a small molecule, such as this compound, and a target protein, like CD81.

Materials:

-

Purified target protein (e.g., recombinant CD81)

-

Fluorescent labeling kit for the protein (e.g., NHS-ester dye)

-

This compound

-

MST buffer (a buffer in which both the protein and ligand are stable and soluble)

-

MST capillaries

-

Monolith NT.115 instrument (or similar)

Procedure:

-

Protein Labeling:

-

Label the target protein with a fluorescent dye according to the manufacturer's instructions.

-

Remove the excess, unbound dye using a purification column.

-

Determine the concentration and degree of labeling of the fluorescently labeled protein.

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in the MST buffer. Typically, a 16-point serial dilution is prepared.

-

Prepare a constant concentration of the fluorescently labeled target protein in the MST buffer.

-

Mix the labeled protein with each dilution of this compound in a 1:1 ratio.

-

-

MST Measurement:

-

Load the samples into the MST capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument will apply a microscopic temperature gradient and measure the movement of the fluorescently labeled protein.

-

-

Data Analysis:

-

The change in the thermophoretic movement upon binding of this compound is measured.

-

The data is plotted as the change in the normalized fluorescence against the logarithm of the ligand concentration.

-

A binding curve is fitted to the data to determine the dissociation constant (Kd).

-

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

References

- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating Andrographis paniculata Compounds for Apoptosis Induction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Bisandrographolide C: An In-depth Technical Guide on its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, is an emerging molecule of interest in cellular signaling research. While its broader pharmacological profile is still under extensive investigation, preliminary studies have identified specific molecular targets, suggesting its potential as a modulator of distinct cellular pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its established roles in modulating cell surface receptors and ion channels. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

Andrographis paniculata has a long history of use in traditional medicine, largely attributed to its rich composition of bioactive labdane diterpenoids. Among these, andrographolide is the most extensively studied. However, related dimeric compounds, such as this compound, are gaining attention for their unique biological activities. Structurally distinct from its monomeric counterpart, this compound exhibits specific interactions with cellular components that are not entirely overlapping with those of andrographolide. This guide will focus exclusively on the documented cellular signaling roles of this compound, providing a technical foundation for researchers in pharmacology and drug discovery.

Known Cellular Targets and Signaling Pathways of this compound

Current research has identified two primary molecular targets for this compound: the tetraspanin CD81 and specific Transient Receptor Potential (TRP) ion channels.

Modulation of the Tetraspanin CD81

Recent studies have implicated this compound as a binder and functional suppressor of CD81, a ubiquitously expressed tetraspanin protein involved in a multitude of cellular processes, including cell adhesion, motility, and signal transduction. In the context of esophageal cancer, the interaction between this compound and CD81 has been linked to anti-metastatic effects.[1]

The proposed mechanism involves the direct binding of this compound to CD81, which in turn downregulates the expression of this protein at both the mRNA and protein levels.[1] This suppression of CD81 function is believed to contribute to a reduction in cancer cell motility.[1]

Activation of TRPV1 and TRPV3 Channels

This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[2] These ion channels are involved in a variety of sensory and physiological processes, including pain, temperature sensation, and cellular homeostasis. The activation of these channels by this compound suggests its potential role in modulating these processes. Furthermore, this activity has been linked to a protective effect on cardiomyocytes experiencing hypoxia-reoxygenation injury.[2]

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

| Target | Assay | Parameter | Value | Cell Line/System |

| TRPV1 | Channel Activation | Kd | 289 μM | Not Specified |

| TRPV3 | Channel Activation | Kd | 341 μM | Not Specified |

| CD81 | Binding Affinity | Not Specified | Not Specified | Human esophageal cancer cells (EC109, KYSE520) |

Experimental Protocols

Cell Culture and Treatment for CD81 Expression Analysis

-

Cell Lines: Human esophageal cancer cell lines EC109 and KYSE520 were utilized.[1]

-

Culture Conditions: Cells were cultured in appropriate media and incubated for 24 hours with Andrographis paniculata water extract (APW), which contains this compound.[1]

-

In Vivo Model: Mice bearing EC109 xenograft tumors were treated with APW for 21 days.[1]

CD81 Expression Analysis

-

Methodology: The expression of CD81 in cancer cells and tumors was evaluated.[1]

-

Binding Analysis: Molecular docking and microscale thermophoresis were employed to identify the interaction between components of APW, including this compound, and CD81.[1]

Cell Motility Assays

-

Methodology: The suppressive effects of this compound on the motility of EC109 cells were confirmed.[1]

TRPV Channel Activation

-

Methodology: The activation of TRPV1 and TRPV3 channels by this compound was determined, and the dissociation constants (Kd) were calculated.[2] The specific experimental setup for this assay is not detailed in the available literature.

Discussion and Future Directions

The current body of research on this compound, while limited, points to specific and interesting cellular interactions. Its ability to modulate CD81 and activate TRPV1/3 channels provides a foundation for further investigation into its therapeutic potential in cancer metastasis and conditions involving TRP channel dysregulation.

It is important to note that, unlike the extensively studied andrographolide, there is currently a lack of evidence directly implicating this compound in the modulation of major signaling pathways such as NF-κB, MAPK, and PI3K/Akt. While andrographolide is a known inhibitor of these pathways, it is crucial for researchers to avoid extrapolating these findings to this compound without direct experimental evidence.

Future research should focus on:

-

Elucidating the precise binding site and conformational changes induced by this compound on CD81.

-

Investigating the downstream signaling consequences of TRPV1 and TRPV3 activation by this compound in various cell types.

-

Screening for the effects of this compound on a broader range of cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, to build a more comprehensive pharmacological profile.

-

Conducting further in vivo studies to validate the therapeutic potential of this compound in disease models.

Conclusion

This compound is a bioactive natural product with demonstrated effects on specific cellular targets. Its interactions with CD81 and TRPV1/3 channels represent the current frontier of our understanding of its role in cellular signaling. This guide provides a consolidated resource of the existing knowledge to facilitate further research into the therapeutic applications of this promising compound. The clear delineation of what is known versus what remains to be discovered is intended to guide future experimental design and hypothesis generation in this exciting area of natural product research.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Bisandrographolide C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Bisandrographolide C, an ent-labdane diterpenoid dimer found in the medicinal plant Andrographis paniculata. The methodology is based on established phytochemical research, offering a reproducible workflow for obtaining this compound for further study and development.

Introduction

This compound is a naturally occurring dimeric diterpenoid isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] As a member of the bis-andrographolide family, it is of significant interest to the scientific community for its potential biological activities. This document outlines a comprehensive protocol for the extraction, fractionation, and purification of this compound, enabling its consistent isolation for research and drug discovery purposes.

Experimental Overview

The isolation and purification of this compound involves a multi-step process that begins with the extraction of dried plant material, followed by systematic fractionation using column chromatography and final purification via semi-preparative High-Performance Liquid Chromatography (HPLC). The overall workflow is depicted in the diagram below.

References

Application Notes and Protocols: Synthesis and Bioactivity of Bisandrographolide C and Andrographolide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of andrographolide derivatives, with a special focus on the bioactivity of Bisandrographolide C. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

Andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, and its derivatives have garnered significant attention for their wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] this compound is a naturally occurring dimer of an ent-labdane diterpenoid, also isolated from Andrographis paniculata.[4][5] This document outlines the synthesis of andrographolide derivatives and summarizes the bioactivity of these compounds, including this compound, with a focus on their underlying mechanisms of action.

Data Presentation: Bioactivity of this compound and Andrographolide Derivatives

The following tables summarize the quantitative bioactivity data for this compound and various synthetic andrographolide derivatives.

Table 1: Bioactivity of this compound

| Compound | Target | Bioactivity | Reference |

| This compound | TRPV1 | Kd = 289 µM | [4] |

| TRPV3 | Kd = 341 µM | [4] | |

| CD81 | Binds to CD81, suppresses its function | [3] | |

| Cardiomyocytes | Protects against hypoxia-reoxygenation injury | [4][6] | |

| Esophageal Cancer Cells (EC109) | Suppresses motility | [3] |

Table 2: Anticancer Activity of Andrographolide and its Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | DU145 (Prostate) | Reference |

| Andrographolide | 32.90 (48h) | - | - | - | [7] |

| Andrographolide | 63.19 (24h) | - | - | - | [7] |

| 19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide | <8 | <8 | - | - | |

| 12-dithiocarbamate-14-deoxyandrographolide analogue | Potent | - | - | - | |

| 3,19-analogue of 12-thioether andrographolide | Cytotoxic | - | - | - | |

| C-14 alkoxy andrographolide derivatives | Cytotoxic | - | Cytotoxic | Cytotoxic | [8] |

| 3,19-di-O-acetyl-C-12-substituted-14-deoxy-andrographolide | - | 0.85 | - | - | [8] |

Table 3: Anti-inflammatory Activity of Andrographolide

| Inflammatory Mediator | Cell Type | IC50 (µM) | Reference |

| TNF-α release | Mouse peritoneal macrophages | 0.6 | |

| GM-CSF release | Mouse peritoneal macrophages | 3.3 | |

| NO production | Murine macrophages | - | [9] |

Experimental Protocols

Protocol 1: Synthesis of C-12 Dithiocarbamate Andrographolide Analogues

This protocol is adapted from a one-pot synthesis method.[10]

Materials:

-

Andrographolide

-

Carbon disulfide (CS2)

-

Appropriate secondary amine

-

Triethylamine (Et3N)

-

Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve andrographolide (1 equivalent) in dichloromethane.

-

Add triethylamine (2 equivalents) to the solution and stir at room temperature.

-

Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture.

-

After stirring for 30 minutes, add the desired secondary amine (1.2 equivalents).

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired C-12 dithiocarbamate andrographolide analogue.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The bioactivity of andrographolide and its derivatives is often attributed to their modulation of key signaling pathways involved in inflammation and cancer.

Caption: Experimental workflow for the synthesis and bioactivity screening of andrographolide derivatives.

Caption: Andrographolide derivatives inhibit the NF-κB signaling pathway.

Caption: Inhibition of the JAK/STAT signaling pathway by andrographolide derivatives.

References

- 1. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation via Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring the In Vitro Activity of Bisandrographolide C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro biological activity of Bisandrographolide C, a dimeric diterpenoid isolated from Andrographis paniculata. The following protocols are designed to be adaptable for screening and mechanistic studies in drug discovery and development.

Application Note 1: Assessment of Anti-Inflammatory Activity using an NF-κB Luciferase Reporter Assay

Introduction

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates cellular responses to inflammation, infection, and stress.[1] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of inflammatory diseases and cancers, making it a critical target for therapeutic development.[1] Many natural products, including diterpenoids from Andrographis paniculata, have been shown to exert anti-inflammatory effects by modulating the NF-κB pathway. This protocol describes a luciferase reporter assay to quantitatively measure the inhibitory effect of this compound on NF-κB activation in a cellular context. The assay utilizes a reporter cell line containing a luciferase gene under the control of NF-κB response elements.[1][2]

Signaling Pathway

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Experimental Protocol

This protocol is adapted for a 96-well plate format.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM reduced-serum medium

-

This compound stock solution (in DMSO)

-

TNF-α (or other NF-κB activator like LPS)

-

Phosphate Buffered Saline (PBS)

-

Passive Lysis Buffer

-

Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)

-

Opaque 96-well plates

-

Luminometer

Procedure:

Day 1: Cell Seeding

-

Culture HEK293T cells to ~80-90% confluency.

-

Trypsinize and count the cells.

-

Seed 2 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Transfection

-

For each well, prepare a DNA-transfection reagent mix. In separate tubes:

-

Dilute 100 ng of NF-κB luciferase reporter plasmid and 10 ng of control plasmid in 25 µL of Opti-MEM.

-

Dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

-

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature.[1]

-

Add 50 µL of the complex to each well.

-

Incubate for 24 hours at 37°C.

Day 3: Treatment and Stimulation

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[1]

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO).

-

Incubate for 1-2 hours at 37°C.[1]

-

Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) in culture medium.[1]

-

Add the activator to the appropriate wells. Include wells with untreated and unstimulated cells as negative controls.

-

Incubate for 6-8 hours at 37°C with 5% CO₂.[1]

Day 4: Cell Lysis and Luciferase Assay

-

Remove the medium and gently wash the cells once with 100 µL of PBS.[1]

-

Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[1][3]

-

Prepare the luciferase assay reagents according to the manufacturer's protocol.

-

Transfer 10-20 µL of cell lysate to an opaque 96-well plate.[2]

-

Using a luminometer with injectors, add 50-100 µL of the firefly luciferase substrate and measure the luminescence (Signal A).[1]

-

Subsequently, inject 50-100 µL of the Renilla luciferase substrate and measure the luminescence (Signal B).[1]

Data Presentation

Data Analysis:

-

Normalization: For each well, divide the firefly luciferase luminescence (Signal A) by the Renilla luciferase luminescence (Signal B) to normalize for transfection efficiency and cell number.

-

Calculate % Inhibition: % Inhibition = [1 - (Normalized value of treated sample / Normalized value of stimulated control)] x 100

-

Plot the % inhibition against the log concentration of this compound to determine the IC₅₀ value.

Table 1: Inhibition of NF-κB Activated Luciferase Activity by this compound

| Concentration (µM) | Firefly Luminescence (RLU) | Renilla Luminescence (RLU) | Normalized NF-κB Activity | % Inhibition |

| Vehicle Control (Unstimulated) | ||||

| Vehicle Control (Stimulated) | 0% | |||

| This compound (0.1) | ||||

| This compound (1) | ||||

| This compound (10) | ||||

| This compound (50) | ||||

| This compound (100) | ||||

| Positive Control (e.g., Bay 11-7082) |

Application Note 2: Assessment of Anticancer Activity via Cell Viability (MTT) Assay

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to screen compounds for their cytotoxic effects on cancer cell lines.[4][5][6] this compound and related compounds have shown potential anticancer activities, making this assay suitable for evaluating its effect on cancer cell proliferation.[7][8]

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[5][6]

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[4]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[5]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate for 4 hours at 37°C. Purple formazan crystals should be visible in viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Data Analysis:

-

Calculate % Viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the % viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Cytotoxic Effect of this compound on [Cell Line Name] Cells

| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |

| Vehicle Control (0) | 100% | |

| This compound (0.1) | ||

| This compound (1) | ||

| This compound (10) | ||

| This compound (50) | ||

| This compound (100) | ||

| Positive Control (e.g., Doxorubicin) |

Application Note 3: Assessment of Anti-Metastatic Potential via Wound Healing (Scratch) Assay

Introduction

Cell migration is a crucial process in cancer metastasis. The wound healing or scratch assay is a straightforward and widely used method to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time. This assay can be used to assess the inhibitory effect of compounds like this compound on the migratory capacity of cancer cells, which has been reported for related compounds.[7][9]

Experimental Workflow

Caption: Workflow for the wound healing (scratch) assay.

Experimental Protocol

Materials:

-

Cancer cell line with migratory potential (e.g., MDA-MB-231, HT29)

-

Complete culture medium

-

Low-serum medium (e.g., 1% FBS) to minimize proliferation

-

This compound stock solution (in DMSO)

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow them until they form a confluent monolayer.

-

Scratching: Using a sterile p200 pipette tip, make a straight scratch across the center of the well.

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

-